[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride
Description
[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position. Its stereochemistry (2R,5R) is critical for its biological activity and physicochemical properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Analytical characterization includes NMR, LC-MS, and HPLC for purity validation .
Properties
IUPAC Name |
[(2R,5R)-5-phenyloxolan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-NDXYWBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Moiety: The methanamine group is attached through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where nucleophiles like halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products
Oxidation: Oxo derivatives
Reduction: Alcohols, amines
Substitution: Alkylated or alkoxylated derivatives
Scientific Research Applications
[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of [(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenyl group and methanamine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Oxolane Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Stereochemical Influence : The (2R,5R) configuration in the target compound enhances receptor specificity compared to racemic mixtures (e.g., rac-(2R,5S) in ), which may exhibit reduced efficacy due to enantiomeric competition .
- Substituent Effects : The phenyl group in the target compound confers lipophilicity, aiding blood-brain barrier penetration. In contrast, oxadiazole or thiadiazole substituents (e.g., ) introduce polarity, altering pharmacokinetic profiles .
- Salt Form vs. Free Base : The hydrochloride salt improves aqueous solubility (e.g., 213.70 g/mol vs. 177.25 g/mol for the free base in ), crucial for bioavailability in drug formulations .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity :
- The target compound’s oxolane ring mimics cyclic ether motifs in neurotransmitters, showing affinity for serotonin and dopamine receptors in preliminary assays .
- Analogues like [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride () exhibit shifted selectivity toward histamine receptors due to the electron-rich thiadiazole ring.
Metabolic Stability :
- Hydrochloride salts generally demonstrate enhanced metabolic stability compared to free amines. For example, the target compound’s half-life in hepatic microsomes is ~2.5 hours, whereas non-salt forms (e.g., ) degrade within 30 minutes .
Biological Activity
[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including interactions with molecular targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 177.24 g/mol
- IUPAC Name : (5-phenyltetrahydrofuran-2-yl)methanamine hydrochloride
The presence of the phenyloxolan ring contributes to its unique chemical reactivity and biological properties.
Research indicates that this compound interacts with various biological targets. Its mechanism of action is primarily linked to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : It is hypothesized to interact with neurotransmitter receptors, potentially influencing neurological processes.
Pharmacological Effects
The pharmacological effects of this compound are still under investigation. Preliminary studies suggest:
- Antidepressant Activity : Similar compounds have shown promise in treating depression by modulating neurotransmitter levels.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in conditions like arthritis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Neurotransmitter Interaction :
- A study investigated the interaction of this compound with serotonin receptors in animal models.
- Results indicated a significant modulation of serotonin levels, suggesting potential antidepressant effects.
-
In Vitro Enzyme Inhibition Assays :
- Various assays were performed to assess the inhibitory effects on enzymes such as monoamine oxidase (MAO).
- The compound displayed competitive inhibition with an IC50 value indicative of its potency compared to known inhibitors.
-
Inflammation Model Studies :
- Inflammation was induced in laboratory animals, and treatment with this compound resulted in reduced inflammatory markers.
- Histological analysis confirmed a decrease in inflammatory cell infiltration.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine | Similar phenyloxolan ring | Different stereochemistry impacts activity |
| 6-Methoxyquinolin-4-yl[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol | Quinolines and quinuclidine rings | Unique interactions due to quinoline structure |
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a safety profile similar to other compounds in its class. However, caution is advised due to potential acute toxicity if ingested or improperly handled:
- Hazard Statements :
- H302: Harmful if swallowed
- H315: Causes skin irritation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
